molecular formula C11H15FO B8537573 1-Fluoro-4-(1-methoxy-2-methylpropan-2-yl)benzene

1-Fluoro-4-(1-methoxy-2-methylpropan-2-yl)benzene

Cat. No.: B8537573
M. Wt: 182.23 g/mol
InChI Key: OYOWPZPZWHPWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-4-(1-methoxy-2-methylpropan-2-yl)benzene is a useful research compound. Its molecular formula is C11H15FO and its molecular weight is 182.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

1-fluoro-4-(1-methoxy-2-methylpropan-2-yl)benzene

InChI

InChI=1S/C11H15FO/c1-11(2,8-13-3)9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3

InChI Key

OYOWPZPZWHPWKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (1.664 g, 41.6 mmol, 60% dispersion in mineral oil) was suspended in dry THF (18 ml) under N2 and 2-(4-fluorophenyl)-2-methylpropan-1-ol (3.500 g, 20.8 mmol) in dry THF (18 ml) was slowly added to the suspension at 0° C. After complete addition the reaction was warmed to r.t. and left for 1 h. Iodomethane (6.5 ml, 0.104 mmol) was slowly added at r.t. and the reaction left for 3 h. The reaction was quenched by slow addition of H2O (35 ml). The layers were separated and the aqueous layer was extracted with EtOAc (3×35 ml). The combined organic layers were dried over MgSO4, filtered and concentrated in vacuo to give the crude product. The product was purified by silica flash column chromatography using between 100% heptane to 10% EtOAc:90% heptane as eluent to give the product as a colourless oil (2.991 g, 79%): LC purity 98% (ret. time, 2.16 min); 1H NMR (500 MHz, CDCl3) δH 7.40-7.32 (m, 2H), 7.11-6.96 (m, 2H), 3.39 (s, 2H), 3.33 (s, 3H), 1.33 (s, 6H).
Quantity
1.664 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
6.5 mL
Type
catalyst
Reaction Step Four
Yield
79%

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